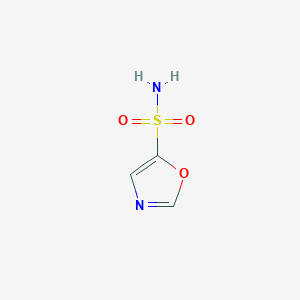

1,3-Oxazole-5-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H4N2O3S |

|---|---|

Molecular Weight |

148.14 g/mol |

IUPAC Name |

1,3-oxazole-5-sulfonamide |

InChI |

InChI=1S/C3H4N2O3S/c4-9(6,7)3-1-5-2-8-3/h1-2H,(H2,4,6,7) |

InChI Key |

DDNXAEXROVLFJS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC=N1)S(=O)(=O)N |

Origin of Product |

United States |

Contextualization Within Heterocyclic Chemistry Research

Heterocyclic compounds, cyclic structures containing at least two different elements as members of its ring(s), form a cornerstone of chemical and pharmaceutical sciences. tandfonline.comresearchgate.net More than 70% of clinically used drugs feature a heterocyclic ring system, underscoring their importance. researchgate.net Among the vast array of heterocyclic systems, the 1,3-oxazole ring, a five-membered heterocycle with nitrogen and oxygen atoms at the 1 and 3 positions, respectively, is of significant interest. tandfonline.comrsc.org

The oxazole (B20620) nucleus is a versatile scaffold that has been extensively studied for the development of new compounds with favorable biological activities. tandfonline.comsemanticscholar.org Its five-membered aromatic ring, containing both nitrogen and oxygen, can engage with various enzymes and receptors through non-covalent interactions, leading to a spectrum of biological responses. tandfonline.comsemanticscholar.org The oxazole ring's chemical properties are intermediate between those of furan (B31954) and pyridine (B92270), acting as a weak base and undergoing specific electrophilic substitution and oxidation reactions. rsc.orgslideshare.net This chemical reactivity, combined with its structural features, makes it a valuable building block in the synthesis of more complex molecules.

Role of Oxazole and Sulfonamide Moieties in Medicinal Chemistry Scaffolds

The academic and industrial interest in the 1,3-oxazole-5-sulfonamide scaffold stems from the well-established and complementary roles of its constituent parts: the oxazole (B20620) ring and the sulfonamide group.

The oxazole moiety is a recognized "bioisostere," meaning it can be used to replace other chemical groups in a lead compound to enhance its pharmacological properties without drastically changing its chemical structure. rsc.orgnih.gov This property is invaluable in drug design for improving potency, selectivity, and pharmacokinetic profiles. rsc.org The oxazole ring is present in numerous clinically approved drugs and natural products with a wide range of therapeutic applications, including anticancer, antibacterial, anti-inflammatory, and antiviral activities. tandfonline.comsemanticscholar.orgresearchgate.net Its ability to form various weak interactions, such as hydrogen bonds and van der Waals forces, contributes to its binding affinity with biological targets. tandfonline.com

The sulfonamide functional group (-SO₂NH₂) is another cornerstone of medicinal chemistry, first gaining prominence with the discovery of sulfa drugs, the first broadly effective systemic antibacterials. wikipedia.orgscispace.com Beyond their antimicrobial properties, sulfonamides are integral to a wide array of therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs. wikipedia.orgnih.gov The sulfonamide group can act as a key pharmacophore, influencing a molecule's solubility, acidity, and ability to bind to target proteins. nih.gov Sulfonamide derivatives have been shown to inhibit various enzymes, such as carbonic anhydrase and dihydropteroate (B1496061) synthetase, making them valuable in treating a range of conditions from glaucoma to bacterial infections. scispace.comajchem-b.comnih.gov

The combination of these two moieties in the this compound scaffold creates a synergistic effect, offering a versatile platform for the design of new therapeutic agents.

Overview of Research Trajectories for 1,3 Oxazole 5 Sulfonamides

Impact of Substituent Variation on Biological Activity Profiles

The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on both the oxazole core and the sulfonamide moiety. Researchers have extensively explored these variations to map the chemical space and identify key structural features that govern the desired pharmacological effects.

Influence of Aryl and Heteroaryl Substitutions on the Oxazole Ring

Substitutions at the 2-position of the 1,3-oxazole ring with various aryl and heteroaryl groups have a profound effect on the biological activity of this compound derivatives. These modifications can influence the compound's electronic properties, steric profile, and potential for specific interactions with biological targets.

In the context of anticancer activity, the presence of a phenyl group at the 2-position is a common feature in many active compounds. bioorganica.com.uabioorganica.com.ua For instance, a series of 4-cyano-2-phenyl-1,3-oxazole-5-sulfonamides has been synthesized and evaluated for their growth-inhibiting activity against a panel of 60 human cancer cell lines. bioorganica.com.uabioorganica.com.ua The nature of the substituent on this phenyl ring can further modulate activity.

Furthermore, the introduction of a cyclopropyl (B3062369) ring at the 4-position of the oxazole has been reported as a strategy in designing tubulin polymerization inhibitors. acs.orgnih.gov The cyclopropyl group can confer unique properties such as metabolic stability and lipophilicity, which are important for drug development. acs.org

The following table summarizes the influence of some aryl and heteroaryl substitutions on the oxazole ring:

| Compound Series | Substitution at Position 2 | Key Findings | Reference |

| 4-Cyano-1,3-oxazole-5-sulfonamides | Phenyl | Found in many active anticancer compounds. | bioorganica.com.uabioorganica.com.ua |

| N-(4-cyano-1,3-oxazol-5-yl)sulfonamides | Thiophen-2-yl | Explored for modifying molecular shape and electronics. | researchgate.net |

| 1,3-Oxazole sulfonamides | Phenyl with cyclopropyl at C4 | Designed as tubulin polymerization inhibitors. | acs.orgnih.gov |

Effects of Substituents on the Sulfonamide Nitrogen

The substituents on the sulfonamide nitrogen atom are critical determinants of the biological activity and selectivity of this compound derivatives. A wide array of alkyl, aryl, and heterocyclic moieties have been introduced at this position, leading to significant variations in potency.

Studies have shown that compounds with an aniline (B41778) moiety attached to the sulfonamide nitrogen are generally more active than their alkyl amine counterparts in anticancer assays. acs.org The substitution pattern on this aniline ring is also crucial. For example, halogenated and alkyl-substituted anilines have been found to yield potent and selective inhibitors of leukemia cell lines. acs.orgnih.gov Specifically, derivatives with 2-chloro-5-methylphenyl and 1-naphthyl substituents on the sulfonamide nitrogen demonstrated potent leukemia inhibition. acs.orgnih.gov

The nature and placement of halogens on the aniline ring significantly impact activity. For instance, in a series of halogenated derivatives, compounds containing both chlorine and fluorine atoms, particularly in a 3,4-relationship on the aniline ring, showed optimal growth inhibition. acs.org The presence of iodine as the sole halogen resulted in low activity, but when combined with a chlorine atom, the activity was enhanced, with the position of the chlorine being a key factor. acs.org

In the context of carbonic anhydrase (CA) inhibition, substitutions on the sulfonamide nitrogen also play a pivotal role. Small alkyl substitutions on the 1,3-oxazole ring of 2,5-thiophene-linked derivatives generally resulted in weaker CA II inhibitors compared to carboxamide substitutions at the same position. nih.gov

The table below highlights the effects of various substituents on the sulfonamide nitrogen:

| Compound Series | Substituent on Sulfonamide Nitrogen | Biological Activity Profile | Reference |

| 1,3-Oxazole sulfonamides | Aniline derivatives | Generally more active than alkyl amines in anticancer assays. | acs.org |

| 1,3-Oxazole sulfonamides | Halogenated and alkyl-substituted anilines | Potent and selective inhibitors of leukemia cell lines. | acs.orgnih.gov |

| 1,3-Oxazole sulfonamides | 2-Chloro-5-methylphenyl, 1-Naphthyl | Potent leukemia inhibitors. | acs.orgnih.gov |

| 2,5-Thiophene-linked oxazoles | Small alkyl groups | Weaker carbonic anhydrase II inhibitors. | nih.gov |

Role of Specific Functional Groups (e.g., cyano, carboxylate)

Specific functional groups appended to the this compound core can act as key interaction points with biological targets or modulate the physicochemical properties of the molecule, thereby influencing its activity. The cyano and carboxylate groups are two such functionalities that have been extensively studied.

The 4-cyano group is a prominent feature in many potent this compound derivatives with anticancer activity. bioorganica.com.uabioorganica.com.uaresearchgate.netnih.gov This electron-withdrawing group can significantly influence the electronic character of the oxazole ring and may participate in crucial hydrogen bonding or other interactions within the target's binding site. Several studies have focused on the synthesis and evaluation of 4-cyano-2-phenyl-1,3-oxazole-5-sulfonamide analogs. bioorganica.com.uabioorganica.com.ua The disruption of microtubule formation has been suggested as a possible mechanism of action for these N-(4-cyano-1,3-oxazol-5-yl)sulfonamides. researchgate.netnih.gov

In a different approach, the nitrile group at the 4-position has been replaced with an ester group, leading to the synthesis of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. bioorganica.com.ua This modification was explored with the rationale that the ester group might be less cytotoxic to normal cells compared to the nitrile group. bioorganica.com.ua One such derivative, methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate, exhibited potent and broad-spectrum cytotoxic activity against various human cancer cell lines. bioorganica.com.ua

The sulfonamide functional group itself is a critical pharmacophore, known for its ability to interact with the zinc ion in the active site of metalloenzymes like carbonic anhydrases. nih.gov In the context of anticancer agents, sulfonamide derivatives have been shown to affect important oncogenic signaling pathways. acs.orgnih.gov

The table below illustrates the role of specific functional groups:

| Functional Group | Position on Oxazole Ring | Impact on Biological Activity | Reference |

| Cyano (-CN) | 4 | Found in many potent anticancer derivatives; may be involved in microtubule disruption. | bioorganica.com.uabioorganica.com.uaresearchgate.netnih.gov |

| Carboxylate (-COOR) | 4 | Replacement for the cyano group; led to potent cytotoxic compounds. | bioorganica.com.ua |

| Sulfonamide (-SO₂NHR) | 5 | Key pharmacophore for enzyme inhibition (e.g., carbonic anhydrase) and anticancer activity. | acs.orgnih.govnih.gov |

Identification of Key Pharmacophores within this compound Structures

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound class of compounds, several key pharmacophoric elements have been identified through extensive SAR studies.

The core 1,3-oxazole ring itself is a fundamental part of the pharmacophore, providing a rigid scaffold for the attachment of various substituents in a defined spatial orientation. bioorganica.com.ua The nitrogen and oxygen heteroatoms within the ring can participate in hydrogen bonding and other polar interactions. tandfonline.comsemanticscholar.org

The sulfonamide moiety at the 5-position is another crucial pharmacophoric feature. bioorganica.com.ua This group is a well-established zinc-binding group in many enzyme inhibitors, particularly carbonic anhydrases. nih.gov In anticancer agents, the sulfonamide can act as a hydrogen bond donor and acceptor, facilitating interactions with target proteins. acs.orgnih.gov

The substituent at the 2-position of the oxazole ring, typically an aryl or heteroaryl group, contributes significantly to the pharmacophore by engaging in hydrophobic and aromatic interactions within the binding pocket of the target. acs.orgnih.gov The nature and substitution pattern of this aromatic ring can fine-tune the binding affinity and selectivity.

The substituent on the sulfonamide nitrogen also forms a critical part of the pharmacophore. acs.orgnih.gov As discussed previously, aryl groups, particularly those with specific halogen and alkyl substitution patterns, have been shown to be essential for potent anticancer activity, likely by occupying a specific hydrophobic pocket in the target protein. acs.orgnih.gov

Finally, functional groups at the 4-position, such as the cyano or carboxylate group, can act as important interaction points. The cyano group, for instance, may function as a hydrogen bond acceptor. researchgate.netnih.gov

Rational Design Principles for Enhancing Activity and Selectivity

The wealth of SAR data has enabled the formulation of rational design principles for the development of more potent and selective this compound derivatives.

One key principle is the strategic use of halogenation on the aryl ring attached to the sulfonamide nitrogen. acs.org The type, number, and position of halogen atoms can be systematically varied to optimize interactions within a specific sub-pocket of the target protein, thereby enhancing both potency and selectivity. For instance, the observation that mixed halogenated derivatives with chlorine and fluorine in a 3,4-relationship on the aniline ring led to optimal activity provides a clear design vector. acs.org

Another design strategy involves the modulation of physicochemical properties through the introduction of specific functional groups. The incorporation of a cyclopropyl ring, for example, can enhance metabolic stability and lipophilicity, which are crucial for improving pharmacokinetic profiles. acs.org

Scaffold hopping, where the core scaffold is modified while retaining key pharmacophoric elements, is another valuable approach. For instance, replacing the phenyl ring at the 2-position with various heteroaryl rings can lead to novel compounds with altered selectivity profiles. researchgate.net

Furthermore, computational methods such as molecular docking can be employed to visualize the binding modes of these compounds within the active site of their targets. bioorganica.com.ua This allows for a more structure-guided design approach, where new derivatives can be designed to make more favorable interactions with key amino acid residues. For example, docking studies of methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate suggested potential interactions with tubulin and cyclin-dependent kinase 2 (CDK2). bioorganica.com.ua

In the context of carbonic anhydrase inhibitors, a key design principle is to maintain the primary sulfonamide group for zinc binding while modifying other parts of the molecule to achieve isoform selectivity. nih.gov For example, introducing specific substitutions on the oxazole ring or the sulfonamide nitrogen can exploit differences in the active site geometries of various CA isoforms.

By integrating these rational design principles with continued SAR exploration, researchers can accelerate the discovery and optimization of this compound derivatives with improved therapeutic potential.

Mechanistic Investigations of 1,3 Oxazole 5 Sulfonamide Biological Interactions

Enzyme Target Identification and Inhibition Mechanisms

Tubulin Polymerization Inhibition and Microtubule Depolymerization

A significant mechanism of action for certain 1,3-oxazole sulfonamide derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. acs.orgnih.govbioorganica.com.ua Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis, making them a key target in cancer therapy.

Studies have shown that novel 1,3-oxazole sulfonamides can effectively bind to tubulin, leading to the depolymerization of microtubules within cells. acs.orgnih.gov For instance, a series of 1,3-oxazole sulfonamides were found to inhibit the growth of various cancer cell lines, with some compounds exhibiting GI50 values in the low micromolar to nanomolar range. nih.gov In vitro tubulin polymerization assays confirmed that these compounds directly bind to tubulin and induce microtubule depolymerization. acs.orgnih.govacs.org The 2-chloro-5-methylphenyl and 1-naphthyl substituted sulfonamides were identified as particularly potent inhibitors of leukemia cell lines. acs.orgnih.gov

The proposed mechanism for some of these compounds involves interaction with the colchicine (B1669291) binding site of tubulin. researchgate.netresearchgate.net Molecular docking studies have shown that the 5-(benzylsulfonyl)oxazole fragment can engage in electrostatic, van der Waals, and hydrophobic interactions with key amino acid residues in this site, such as Val238, Leu248, Leu255, Lys352, and Ile378 of the β-tubulin subunit. researchgate.net

Table 1: Anticancer Activity of Selected 1,3-Oxazole-5-sulfonamide Derivatives

| Compound | Target Cell Lines | GI50 (µM) | Mechanism of Action |

| 2-chloro-5-methylphenyl derivative | Leukemia | 0.0488 | Tubulin polymerization inhibition |

| 1-naphthyl derivative | Leukemia | 0.0447 | Tubulin polymerization inhibition |

| 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | Various cancer cell lines | 5.37 | Tubulin polymerization inhibition |

| 4-cyano-2-phenyl-1,3-oxazole-5-sulfonamide with 3-methylpiperidine (B147322) | Various cancer cell lines | 1.4 | Presumed microtubule targeting |

Carbonic Anhydrase (CA) Isoform Inhibition (e.g., hCA II)

The sulfonamide group is a well-established zinc-binding group that can potently inhibit various isoforms of carbonic anhydrase (CA), a family of metalloenzymes involved in numerous physiological processes. nih.gov The this compound scaffold has been extensively explored for the development of selective CA inhibitors, particularly targeting the human isoform hCA II, which is a therapeutic target for glaucoma. nih.govnih.govhelsinki.fi

Derivatives of this compound have demonstrated potent, even picomolar, inhibition of hCA II. helsinki.fircsb.org The inhibitory mechanism involves the coordination of the sulfonamide moiety to the zinc ion in the active site of the enzyme. nih.gov X-ray crystallography studies have provided detailed insights into the binding modes of these inhibitors. nih.govhelsinki.fircsb.org For example, the sulfonamide group interacts with the catalytic Zn2+ ion and the Thr199 residue, while the thiophene (B33073) and oxazole (B20620) rings engage in interactions with other residues in the active site. nih.gov

The development of hydrophilic this compound derivatives has been a key strategy to improve their suitability for topical administration as anti-glaucoma agents. nih.govnih.gov These hydrophilic compounds can achieve higher concentrations in the tear fluid and may utilize non-corneal absorption routes. nih.gov

Table 2: Inhibition of Carbonic Anhydrase Isoforms by this compound Derivatives

| Compound Series | Target Isoform | Inhibition Profile |

| 5-(sulfamoyl)thien-2-yl 1,3-oxazoles | hCA II | Potent inhibition |

| Hydrophilic 1,3-oxazol-5-yl benzenesulfonamides | hCA II | Sub-nanomolar to low nanomolar inhibition |

| Acetazolamide-based derivatives | hCA II | IC50 = 16.7 nM (best mono-substituted) |

Other Enzyme Modulations (e.g., Dihydropteroate (B1496061) Synthase, COX-II)

The versatility of the this compound scaffold allows for its interaction with other enzyme targets beyond tubulin and carbonic anhydrase.

Dihydropteroate Synthase (DHPS): Sulfonamides are known to act as competitive inhibitors of DHPS, an essential enzyme in the bacterial folic acid synthesis pathway. rsc.orgnih.govsemanticscholar.org By mimicking the natural substrate, para-aminobenzoic acid (PABA), these compounds block the production of dihydrofolic acid, thereby inhibiting bacterial growth. rsc.orgsemanticscholar.org Some 1,2-oxazole-4-sulfonamide (B6611430) derivatives have shown the ability to bind to and inhibit DHPS. smolecule.com

Cyclooxygenase-II (COX-II): While direct evidence for this compound as a COX-II inhibitor is limited in the provided context, the broader class of sulfonamides has been investigated for COX-II inhibitory activity. The structural features of the oxazole ring combined with the sulfonamide moiety could potentially be optimized to target this enzyme, which is involved in inflammation and pain.

Molecular Interactions and Ligand-Protein Binding Modes

The biological activity of this compound derivatives is underpinned by a network of molecular interactions with their protein targets. These interactions are crucial for achieving high affinity and selectivity.

Hydrogen Bonding Networks

Hydrogen bonds are critical for the specific recognition and binding of ligands to proteins. rsc.org In the context of 1,3-oxazole-5-sulfonamides, the sulfonamide group is a key hydrogen bond donor and acceptor. vulcanchem.com

In the active site of carbonic anhydrase, the sulfonamide moiety of the inhibitor forms hydrogen bonds with the catalytic zinc ion and the side chain of Thr199. nih.gov The 1,3-oxazole ring itself can also participate in hydrogen bonding; for example, it has been observed to form a hydrogen bond with Gln92 in the hCA II active site. nih.gov In some derivatives, other parts of the molecule, such as a morpholineamide or piperazine (B1678402) ring, can form additional hydrogen bonds or salt bridges with residues like Asn67, Trp5, and Glu69, further stabilizing the complex. nih.govhelsinki.fi

When targeting tubulin, the methyl acetate (B1210297) moiety of a 5-benzylsulfonyl derivative of 1,3-oxazole-4-carboxylate has been shown to form a hydrogen bond with the backbone amino group of Ala250 in the β-tubulin subunit. researchgate.net

Hydrophobic Interactions and van der Waals Forces

In the hCA II active site, the thiophene ring of some inhibitors is oriented towards a hydrophobic pocket formed by residues such as Leu141, Val143, and Phe131. nih.gov The oxazole ring can also engage in interactions with hydrophobic residues like Phe131. nih.gov

For tubulin inhibitors, the 5-(benzylsulfonyl)oxazole fragment of a ligand was found to have electrostatic, van der Waals, and hydrophobic interactions with amino acid residues Val238, Leu248, Leu255, and Ile378 of the β-tubulin subunit. researchgate.net Similarly, in the ATP-binding site of cyclin-dependent kinase 2 (CDK2), this fragment was located in a hydrophobic pocket, interacting with several hydrophobic residues. researchgate.net The sulfonyl group itself can participate in van der Waals interactions with nonpolar atoms. acs.org

Coordination Bonds (e.g., with Zinc ion in CA)

The sulfonamide group is a well-established zinc-binding group (ZBG). In the context of carbonic anhydrase (CA) inhibition, the sulfonamide moiety of this compound derivatives plays a crucial role in coordinating with the catalytic zinc ion (Zn²⁺) located in the enzyme's active site. mdpi.comnih.govnih.gov This interaction is a primary determinant of the inhibitory activity of this class of compounds against various CA isoforms.

The binding mechanism involves the deprotonated sulfonamide nitrogen atom acting as a fourth ligand to the zinc ion, which is typically coordinated by three histidine residues and a water molecule or hydroxide (B78521) ion in the native enzyme. mdpi.comrsc.org This coordination displaces the water/hydroxide molecule, disrupting the catalytic cycle of the enzyme, which is responsible for the reversible hydration of carbon dioxide to bicarbonate. nih.gov

The orientation of the sulfonamide group and the entire inhibitor molecule within the active site is influenced by the substitution pattern on the 1,3-oxazole ring and the sulfonamide nitrogen. These substituents can engage in further interactions with hydrophobic and hydrophilic pockets of the active site, leading to variations in inhibitory potency and isoform selectivity. mdpi.comnih.gov In some cases, an uncommon coordination has been observed where one of the sulfonamide oxygen atoms coordinates the zinc ion, leading to a different binding disposition and a distinct selectivity profile. tandfonline.com

Cellular Pathway Modulation Studies (excluding clinical applications)

Effects on Cell Growth Inhibition (in vitro assays)

Derivatives of this compound have demonstrated significant in vitro cell growth inhibitory and cytotoxic effects across a wide range of human cancer cell lines. These studies, primarily conducted by the National Cancer Institute (NCI) using their 60-cell line panel, have identified several potent compounds with varying degrees of activity and selectivity.

A study on 4-cyano-2-phenyl-1,3-oxazole-5-sulfonamide analogs revealed that their growth-inhibiting activity varied depending on the substituents. bioorganica.com.ua For instance, compounds 8 and 9 (with 4-methylpiperidine (B120128) and 3-methylpiperidine fragments, respectively) showed the greatest potency against the full NCI-60 panel. bioorganica.com.ua Compound 9 was found to be twice as active as compound 8 . bioorganica.com.ua These derivatives displayed significant antiproliferative activity against leukemia and renal cancer subpanels (GI > 90%), high activity against colon cancer (GI > 70%), and moderate activity against melanoma and breast cancer subpanels (GI > 50%). bioorganica.com.ua Specifically, they were cytotoxic against the prostate cancer cell line DU-145. bioorganica.com.ua

In another series, methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate (15 ) exhibited a broad range of cytotoxic activity with average GI₅₀, TGI, and LC₅₀ values of 5.37 µM, 12.9 µM, and 36 µM, respectively. bioorganica.com.uaresearchgate.net This compound showed high cytotoxicity against several cell lines, including leukemia (CCRF-CEM, MOLT-4, SR), colon cancer (COLO 205), melanoma (MALME-3M), and renal cancer (ACHN). bioorganica.com.ua Non-small cell lung cancer, colon cancer, melanoma, ovarian, renal, and breast cancer cell lines were particularly sensitive to this compound. bioorganica.com.ua

These findings underscore the potential of the this compound scaffold in the development of new anticancer agents, with the substituents on the oxazole ring and the sulfonamide group playing a critical role in determining the potency and selectivity of cell growth inhibition.

Table 1: In vitro Anticancer Activity of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Activity/Parameter | Finding | Reference(s) |

| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate (15) | Leukemia (CCRF-CEM, MOLT-4, SR), Colon (COLO 205), Melanoma (MALME-3M), Renal (ACHN) | Cytotoxicity | High cytotoxic effect | bioorganica.com.ua |

| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate (15) | NCI-60 Panel | GI₅₀, TGI, LC₅₀ | Average values of 5.37 µM, 12.9 µM, and 36 µM | bioorganica.com.uaresearchgate.net |

| 4-Cyano-2-phenyl-1,3-oxazole-5-sulfonamide (Compound 9) | NCI-60 Panel | GI₅₀, TGI, LC₅₀ | Average values of 1.4 µM, 3.9 µM, and 7.1 µM | bioorganica.com.ua |

| 4-Cyano-2-phenyl-1,3-oxazole-5-sulfonamide (Compound 8) | NCI-60 Panel | GI₅₀, TGI, LC₅₀ | Average values of 2.5 µM, 7.1 µM, and 16.4 µM | bioorganica.com.ua |

| 4-Cyano-2-phenyl-1,3-oxazole-5-sulfonamide derivatives (Compounds 6 & 7) | Leukemia, Renal Cancer | Growth Inhibition | GI > 90% | bioorganica.com.ua |

| 4-Cyano-2-phenyl-1,3-oxazole-5-sulfonamide derivatives (Compounds 6 & 7) | Colon Cancer | Growth Inhibition | GI > 70% | bioorganica.com.ua |

| 4-Cyano-2-phenyl-1,3-oxazole-5-sulfonamide derivatives (Compounds 6 & 7) | Melanoma, Breast Cancer | Growth Inhibition | GI > 50% | bioorganica.com.ua |

| 1,3-Oxazole sulfonamide with 2-chloro-5-methylphenyl substituent (44) | Leukemia | Mean GI₅₀ | 48.8 nM | acs.orgnih.gov |

| 1,3-Oxazole sulfonamide with 1-naphthyl substituent (58) | Leukemia | Mean GI₅₀ | 44.7 nM | acs.orgnih.gov |

Mechanisms of Action on Cellular Processes (e.g., anti-virulence)

Beyond direct cytotoxicity, some this compound derivatives have been investigated for their ability to modulate other cellular processes, such as bacterial virulence. This represents a different therapeutic strategy, aiming to disarm pathogens rather than kill them, which may reduce the pressure for developing resistance.

A study on a novel series of 5(4H)-oxazolone-based sulfonamides (OBS) explored their anti-virulence activities against pathogenic bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. nih.govnih.govresearchgate.net The most promising antibacterial compounds from the series, 9a , 9b , and 9f , were further evaluated at sub-lethal concentrations for their effects on virulence factor production. nih.gov

These compounds were found to significantly reduce the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics. nih.govnih.govresearchgate.net Furthermore, they diminished the production of various virulence factors, including hemolysins and proteases, in both P. aeruginosa and S. aureus. nih.govresearchgate.net

The proposed mechanism for these anti-virulence effects is the inhibition of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression, including the expression of virulence factors. nih.govnih.govresearchgate.net In silico studies suggested that these oxazolone-based sulfonamides have the potential to bind to and block QS receptors, thereby disrupting the signaling pathway that controls bacterial virulence. nih.govnih.govresearchgate.net

Table 2: Anti-Virulence Activity of 5(4H)-Oxazolone-Based Sulfonamides

| Compound(s) | Target Organism(s) | Cellular Process Affected | Mechanism of Action | Reference(s) |

| 9a, 9b, 9f | Pseudomonas aeruginosa, Staphylococcus aureus | Biofilm Formation | Inhibition | nih.govnih.govresearchgate.net |

| 9a, 9b, 9f | Pseudomonas aeruginosa, Staphylococcus aureus | Virulence Factor Production (e.g., hemolysin, protease) | Diminished Production | nih.govresearchgate.net |

| OBS series | Pseudomonas aeruginosa, Staphylococcus aureus | Quorum Sensing (QS) | Blocking of QS receptors (proposed) | nih.govnih.govresearchgate.net |

Computational and Theoretical Studies on 1,3 Oxazole 5 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been pivotal in understanding the electronic structure and reactivity of 1,3-oxazole-5-sulfonamide and its derivatives. These studies often focus on the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to predict the molecule's reactivity and kinetic stability. nih.gov

The energy gap between HOMO and LUMO is a crucial parameter, with a smaller gap generally indicating higher reactivity. For instance, in a study of a sulfonamide Schiff base containing an oxazole (B20620) ring, the HOMO-LUMO energy gap was calculated to be 4.20 eV, suggesting a stable and reactive molecule. nih.gov The distribution of these orbitals provides insights into the electrophilic and nucleophilic sites within the molecule. In many this compound derivatives, the HOMO is typically localized over the pyridine (B92270) and benzene (B151609) rings, as well as the oxygen and nitrogen atoms of the sulfonamide group and the oxazole ring, while the LUMO is often found on the sulfonamide group, azomethine group, and the aromatic rings. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from quantum chemical calculations. These maps visualize the charge distribution and are used to identify regions prone to electrophilic and nucleophilic attack. Furthermore, quantum chemical calculations allow for the determination of various global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity. nih.govcrimsonpublishers.com A special parameter, φ0, which considers the relative positions of the HOMO and LUMO, has been proposed to evaluate the donor-acceptor ability of 1,3-oxazole derivatives. researchgate.net This parameter has shown a correlation with the experimental pharmacological activity, allowing for the modeling of activity by introducing donor or acceptor substituents at specific positions. researchgate.netresearchgate.net Studies have shown that the pharmacological activity of 1,3-oxazole derivatives can be dependent on the donor/acceptor nature of the substituents at position 5. researchgate.net

Table 1: Calculated Quantum Chemical Descriptors for a Representative Oxazole Sulfonamide Derivative nih.gov

| Descriptor | Value |

| HOMO-LUMO Energy Gap (eV) | 4.20 |

| Electronegativity (χ) | Data not available |

| Total Hardness (η) | Data not available |

| Softness (S) | Data not available |

| Electrophilicity Index (ω) | Data not available |

Molecular Docking and Dynamics Simulations for Target Binding Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of this compound derivatives to various biological targets. These methods provide detailed insights into the binding modes, interaction energies, and stability of the ligand-protein complexes.

Molecular docking studies have been extensively employed to investigate the interaction of 1,3-oxazole-5-sulfonamides with a range of protein targets, including enzymes and receptors implicated in cancer and infectious diseases. For example, derivatives have been docked into the active sites of tubulin, cyclin-dependent kinase 2 (CDK2), DNA gyrase, and carbonic anhydrases (CAs). bioorganica.com.uaresearchgate.netnih.gov

In a study on anticancer agents, a 5-benzylsulfonyl derivative of 1,3-oxazole-4-carboxylate was docked into the colchicine (B1669291) binding site of tubulin and the ATP-binding site of CDK2 to evaluate its potential mechanism of action. bioorganica.com.uaresearchgate.net Similarly, docking studies of 1,3-benzoxazole-5-sulfonamide derivatives with DNA gyrase have helped to rationalize their antimicrobial activity. researchgate.net For carbonic anhydrase inhibitors, docking simulations have revealed that the sulfonamide moiety typically acts as a zinc-binding group, interacting with the catalytic Zn2+ ion in the active site of human carbonic anhydrase II (hCA II). nih.govresearchgate.net The 1,3-oxazole ring often engages in interactions with key amino acid residues like Phe131 and forms hydrogen bonds with Gln92. nih.govhelsinki.fi

Molecular dynamics simulations are often used to assess the stability and dynamics of the docked ligand-protein complexes over time. For instance, a 120 ns MD simulation of a hydrophilic hCA II inhibitor based on the 5-(sulfamoyl)thien-2-yl 1,3-oxazole scaffold demonstrated the stability of its binding pose within the active site. nih.govresearchgate.net The root mean square deviation (RMSD) of the protein backbone and the ligand are monitored to ensure the complex remains stable throughout the simulation. nih.govresearchgate.net These simulations have shown that even with structural modifications, the key interactions within the active site can be maintained, leading to potent inhibitory activity. nih.govresearchgate.net

Table 2: Examples of Molecular Docking Targets for this compound Derivatives

| Derivative Class | Target Protein | Key Interactions/Findings |

| 5-Benzylsulfonyl-1,3-oxazole-4-carboxylates | Tubulin, CDK2 | Potential binding in the colchicine and ATP-binding sites, respectively. bioorganica.com.uaresearchgate.net |

| 1,3-Benzoxazole-5-sulfonamides | DNA Gyrase | Interaction with key residues in the active site. researchgate.net |

| 5-(Sulfamoyl)thien-2-yl 1,3-oxazoles | Carbonic Anhydrase II | Sulfonamide group binds to the catalytic zinc ion; oxazole ring interacts with Phe131 and Gln92. nih.govhelsinki.fi |

| Oxazole-linked Oxadiazoles | Not Specified | Stable binding affinity within the target protein's active site. mdpi.com |

| 5-Amino-4-cyano-1,3-oxazoles | E. coli Enoyl-ACP Reductase (ENR) | Inhibition of ENR with estimated binding energy of -10.1 to -9.5 kcal/mol. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are then used to predict the activity of new, untested compounds.

For 1,3-oxazole derivatives, QSAR models have been developed to predict their anticancer and antiviral activities. researchgate.netnih.gov These models are typically built using a training set of compounds with known activities and then validated using an external test set. nih.govnih.gov Various statistical methods, such as associative neural networks and other machine learning algorithms, are employed to create these predictive models. researchgate.netnih.gov

In the context of anticancer research, QSAR models have been developed for 1,3-oxazole derivatives showing inhibitory effects on the NCI-60 cancer cell lines. researchgate.net These models have demonstrated good statistical performance, with high accuracy in both the training and test sets. researchgate.net Similarly, for antiviral applications, QSAR models have been created to predict the activity of azole derivatives against human cytomegalovirus (HCMV). nih.gov These classification models have shown balanced accuracies in the range of 73-79% for the training set and 76-83% for the external test set. nih.gov

The descriptors used in QSAR models can be of various types, including 2D and 3D descriptors that encode information about the molecule's topology, geometry, and electronic properties. The insights gained from the developed QSAR models can guide the design of new derivatives with improved potency. For instance, a statistically validated QSAR model was used to design novel quinoxaline (B1680401) derivatives with enhanced inhibitory capacity against VEGFR-2, a key protein in cancer pathogenesis. researchgate.net

Table 3: Performance of a QSAR Model for Predicting Anti-HCMV Activity of Azole Derivatives nih.gov

| Parameter | Value |

| Balanced Accuracy (Training Set) | 73-79% |

| Balanced Accuracy (External Test Set) | 76-83% |

In Silico Screening and Virtual Library Design for Lead Identification

In silico screening, also known as virtual screening, is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach, combined with virtual library design, plays a crucial role in the early stages of drug discovery for identifying promising lead compounds.

Virtual screening campaigns have been successfully applied to libraries of 1,3-oxazole sulfonamides and related derivatives to identify potential inhibitors for various targets. nih.govmdpi.com For example, a virtual chemical library of azole derivatives was screened using previously developed QSAR models to identify compounds with potential activity against human cytomegalovirus (HCMV). nih.gov This screening led to the identification of five promising compounds, which were then synthesized and tested, with two showing activity against the HCMV strain AD169. nih.gov

The design of virtual libraries is often guided by a rational drug design strategy. nih.gov For instance, a series of novel 1,3-oxazole sulfonamides were designed and synthesized based on their potential to act as tubulin polymerization inhibitors. nih.gov The screening of these compounds against the NCI-60 human tumor cell lines revealed that many exhibited significant growth inhibitory properties, particularly against leukemia cell lines. nih.gov

Computational methodologies, including high-throughput virtual screening and machine learning techniques, are increasingly being integrated to accelerate the discovery of new macrocyclic compounds, a class that can include oxazole sulfonamides. mdpi.com These methods allow researchers to evaluate vast numbers of virtual candidates, reducing the time and cost associated with experimental synthesis and testing. mdpi.com

Analytical and Spectroscopic Characterization in 1,3 Oxazole 5 Sulfonamide Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the characterization of 1,3-oxazole-5-sulfonamides, providing detailed insights into the molecular framework and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including 1,3-oxazole-5-sulfonamides. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous confirmation of the synthesized structures. mdpi.com

In ¹H NMR spectra of 1,3-oxazole-5-sulfonamide derivatives, characteristic signals confirm the presence of the core structure and its substituents. The proton of the sulfonamide group (–SO₂NH–) typically appears as a singlet in the downfield region, often between δ 8.78 and 10.15 ppm. rsc.org Protons attached to the oxazole (B20620) ring and any aromatic substituents show signals in the aromatic region, generally between δ 6.51 and 8.9 ppm. mdpi.comrsc.org Specific protons on the oxazole ring itself can be identified; for instance, in some 5-substituted oxazoles, the proton at the C2 position may appear as a singlet around δ 8.02 ppm, while the C4 proton might resonate near δ 7.58 ppm. sciforum.net

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the 1,3-oxazole ring exhibit characteristic chemical shifts. For example, in certain 1,3-oxazole derivatives, the C2, C4, and C5 carbons can be observed in distinct regions of the spectrum. nih.gov Aromatic carbons from substituents typically resonate in the δ 111–160 ppm range. rsc.org The presence and position of various functional groups are confirmed by their unique carbon signals, which is essential for verifying the final molecular structure. nih.govresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Scaffolds Note: Chemical shifts (δ) are reported in parts per million (ppm) and can vary based on solvent and specific molecular substitution.

| Atom | Technique | Typical Chemical Shift Range (ppm) | Notes |

| Sulfonamide Proton (NH) | ¹H NMR | 8.7 - 10.2 | Often appears as a broad or sharp singlet. rsc.org |

| Oxazole Ring Protons | ¹H NMR | 7.5 - 8.1 | Exact shifts depend on the position (C2, C4) and substitution. sciforum.net |

| Aromatic Protons | ¹H NMR | 6.5 - 8.9 | Signals for protons on phenyl or other aromatic substituents. mdpi.comrsc.org |

| Oxazole Ring Carbons | ¹³C NMR | 120 - 158 | Chemical shifts are distinct for C2, C4, and C5, influenced by substituents. nih.govspectrabase.com |

| Aromatic Carbons | ¹³C NMR | 111 - 160 | Resonances for carbons in attached aromatic rings. rsc.org |

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. For 1,3-oxazole-5-sulfonamides, the IR spectrum provides clear evidence for the key sulfonamide and oxazole moieties through their characteristic vibrational frequencies. mdpi.com

The sulfonamide group (–SO₂NH₂) gives rise to several distinct absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly strong and diagnostic, typically appearing in the regions of 1370–1330 cm⁻¹ and 1180–1140 cm⁻¹, respectively. rsc.org The stretching vibration of the S–N bond is observed in the 914–895 cm⁻¹ range. rsc.org Additionally, the N–H stretch of the sulfonamide amine is visible, often around 3300–3230 cm⁻¹. rsc.org

The 1,3-oxazole ring also has characteristic vibrations, including C=N stretching and C–O–C (asymmetric and symmetric) stretching, which further confirm the heterocyclic structure. rsc.orgsciforum.net Phenyl ring C=C stretching vibrations are typically observed around 1596 cm⁻¹ and 1503 cm⁻¹. mdpi.com

Table 2: Key IR Absorption Bands for 1,3-Oxazole-5-Sulfonamides

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Sulfonamide (SO₂) | Asymmetric Stretching | 1370 - 1330 |

| Sulfonamide (SO₂) | Symmetric Stretching | 1180 - 1140 |

| Sulfonamide (NH) | N-H Stretching | 3300 - 3230 |

| Sulfonamide (S-N) | S-N Stretching | 914 - 895 |

| Oxazole Ring | C-O-C Stretching | 1260 - 1020 |

| Aromatic Ring | C=C Stretching | ~1600 - 1450 |

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of this compound compounds and for obtaining structural information through fragmentation analysis. mdpi.com Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the accurate mass determination of the molecular ion, often as a protonated species [M+H]⁺. nih.gov

Tandem mass spectrometry (MS/MS) is particularly useful for studying the fragmentation pathways of these molecules. nih.gov The fragmentation of sulfonamides is well-documented and often involves the cleavage of the sulfonamide core. For sulfonamides containing a heterocyclic ring, common fragmentation pathways include the heterolytic cleavage of the S–N bond and the C–S bond. researchgate.net

For example, in studies of sulfamethoxazole, a related compound featuring an isoxazole (B147169) ring, characteristic fragment ions are observed at m/z 156, 108, and 92. researchgate.net

The ion at m/z 156 often corresponds to the [H₂NC₆H₄SO₂]⁺ fragment, resulting from the cleavage of the S–N bond. researchgate.net

The fragment ion at m/z 108 is attributed to a rearrangement product, [H₂NC₆H₄O]⁺. researchgate.net

The ion at m/z 92 corresponds to the aniline (B41778) fragment, [H₂NC₆H₄]⁺. researchgate.net

These characteristic fragmentation patterns provide strong evidence for the presence of the substituted benzenesulfonamide (B165840) core in the molecule. nih.govresearchgate.net

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, isolation, and purity assessment of newly synthesized this compound derivatives.

High-Performance Liquid Chromatography (HPLC) is the predominant method for evaluating the purity of synthesized 1,3-oxazole-5-sulfonamides. acs.orgnih.gov Following synthesis and purification (often by flash column chromatography), HPLC analysis is performed to confirm the homogeneity of the final compound. acs.org The purity is determined by integrating the peak area of the target compound relative to the total peak area in the chromatogram. For biological evaluation, compounds are typically required to have a purity of 95% or greater.

In research settings, reversed-phase HPLC is commonly employed. The purity of all biologically evaluated compounds is routinely assessed via LC-MS, which combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. acs.org This hyphenated technique not only confirms the purity but also verifies the molecular weight of the compound in a single analysis. rrpharmacology.ru Ulta-performance liquid chromatography (UPLC), a technique that uses smaller particle sizes to achieve higher resolution and speed, is also used to confirm the purity of oxadiazole-sulfonamide compounds before biological testing. nih.govacs.org

Future Research Directions and Translational Perspectives for 1,3 Oxazole 5 Sulfonamide

Exploration of Emerging Synthetic Strategies and Advanced Derivatization

Future synthetic efforts will likely focus on developing more efficient, cost-effective, and versatile methods for the synthesis and diversification of the 1,3-oxazole-5-sulfonamide core. Current established routes, while effective, often involve multi-step sequences that can be time-consuming and may require purification of intermediates. nih.gov

Emerging strategies that could be applied include:

Metal-Free Catalysis: Exploring novel metal-free catalytic systems for the construction of the 1,3-oxazole ring could offer milder reaction conditions and avoid potential metal contamination of the final products. researchgate.net

One-Pot Reactions: Designing one-pot or tandem reaction sequences where multiple synthetic steps are carried out in a single reaction vessel would significantly improve efficiency by reducing intermediate handling and purification steps. researchgate.net

Late-Stage Functionalization: The development of methods for late-stage functionalization of the this compound scaffold is a high-priority area. This would enable the rapid generation of diverse libraries of analogues from a common advanced intermediate, facilitating more extensive structure-activity relationship (SAR) studies. acs.org

Flow Chemistry: The use of continuous flow chemistry could offer advantages in terms of safety, scalability, and reaction optimization for the synthesis of these compounds.

Advanced derivatization will be crucial for optimizing the pharmacological properties of lead compounds. This includes synthesizing second-generation libraries based on initial SAR data, such as exploring a wider range of substituents on the aniline (B41778) moiety of the sulfonamide to enhance potency and selectivity. acs.org

Deeper Mechanistic Elucidation via Advanced Biophysical Techniques

While in vitro tubulin polymerization assays have been instrumental in identifying the primary mechanism of action for many this compound derivatives, a deeper, more quantitative understanding of their interaction with tubulin is necessary. nih.govresearchgate.net Advanced biophysical techniques can provide high-resolution insights into the molecular details of this interaction. elsevierpure.comresearchgate.net

Future studies should employ a suite of biophysical methods:

X-ray Crystallography: Co-crystallization of lead compounds with the αβ-tubulin heterodimer would provide atomic-level detail of the binding site and the key molecular interactions, guiding rational drug design. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Ligand-based NMR experiments can be used to map the binding epitope of the small molecule on the tubulin protein, even in the absence of a co-crystal structure. nih.gov

Surface Plasmon Resonance (SPR): SPR can provide real-time kinetic data on the binding and dissociation rates of the compounds, allowing for a more precise determination of binding affinity (K D ). researchgate.net

Isothermal Titration Calorimetry (ITC): ITC measures the thermodynamic parameters of binding (enthalpy and entropy), offering a complete thermodynamic profile of the drug-target interaction. researchgate.net

Computational Modeling: Advanced molecular dynamics simulations can be used to study the conformational changes in tubulin upon compound binding and to understand how these changes inhibit microtubule dynamics. nih.govpitt.edu

These techniques will collectively provide a comprehensive picture of the structure-kinetics-thermodynamic relationship of the drug-target interaction, which is critical for optimizing lead compounds. elsevierpure.com

Identification and Characterization of Novel Biological Targets

While tubulin is a well-validated target for this class of compounds, it is plausible that they may interact with other biological targets, leading to polypharmacological effects. nih.govacs.org The broader sulfonamide class of drugs is known to interact with a wide range of targets, including carbonic anhydrases, kinases, and various receptors. researchgate.netacs.org Identifying these potential off-targets is crucial for understanding the full biological activity profile and for anticipating potential side effects or discovering new therapeutic applications.

Strategies for novel target identification include:

Chemoproteomics: Using affinity-based probes derived from potent this compound analogues to pull down binding partners from cell lysates, followed by mass spectrometry to identify these proteins. researchgate.net

Phenotypic Screening: High-content imaging and other phenotypic screening platforms can reveal unexpected cellular effects, which can then be investigated to identify the underlying molecular targets. mdpi.com

Computational Approaches: In silico methods such as reverse docking and pharmacophore-based screening can be used to screen the this compound structure against databases of known protein structures to predict potential binding partners.

Furthermore, some research has shown that sulfonamide derivatives can be designed to target enzymes like α-glucosidase and α-amylase, suggesting potential applications in metabolic diseases like diabetes. rsc.org Investigating whether the this compound scaffold can be adapted for these or other targets is a promising avenue for future research.

Development of Oxazole-Sulfonamide Hybrids for Multi-Targeting Approaches

A significant challenge in cancer therapy is the development of drug resistance. tandfonline.comnih.gov One promising strategy to overcome this is the development of hybrid molecules that can simultaneously modulate multiple biological targets. nih.gov The this compound scaffold is an excellent candidate for inclusion in such multi-target agents.

Future research in this area should focus on the rational design and synthesis of hybrid molecules that combine the tubulin-inhibiting properties of the oxazole-sulfonamide moiety with another pharmacophore targeting a different cancer-related pathway. tandfonline.comnih.govresearchgate.net This approach could lead to synergistic effects, enhanced efficacy, and a lower propensity for the development of resistance. nih.gov

| Hybrid Strategy | Second Pharmacophore | Rationale |

| Dual-Azole Hybrids | Another azole-containing compound (e.g., from the oxadiazole, pyrazole (B372694) families) | Combine tubulin inhibition with other anticancer mechanisms like carbonic anhydrase inhibition or antibacterial effects. nih.gov |

| Kinase Inhibitor Hybrids | A known kinase inhibitor scaffold | Simultaneously target microtubule dynamics and key oncogenic signaling pathways. acs.org |

| Purine (B94841) Analogue Hybrids | A purine scaffold | Combine microtubule disruption with interference in DNA/RNA synthesis or cellular metabolism. researchgate.net |

The development of such hybrids represents a sophisticated approach to creating next-generation anticancer agents with improved therapeutic profiles. nih.gov

Application in Chemical Biology and Probe Development

Potent and selective this compound derivatives can be valuable tools for basic research in chemical biology. By modifying these compounds to create chemical probes, researchers can investigate the role of the microtubule cytoskeleton in various cellular processes with high spatial and temporal resolution. nih.gov

The development of such probes would involve:

Synthesis of Tagged Analogues: Attaching reporter tags, such as fluorophores (for microscopy), biotin (B1667282) (for affinity purification), or photo-crosslinkers (for identifying binding partners), to a position on the molecule that does not disrupt its binding to tubulin. researchgate.net

Live-Cell Imaging: Using fluorescently-tagged probes to visualize microtubule dynamics in real-time and to study how these dynamics are affected by various cellular signals or other drugs. nih.gov

Target Engagement Studies: Developing assays using these probes to confirm that other, non-tagged compounds engage with tubulin inside living cells, which is a critical step in drug development.

These chemical probes would not only be valuable for fundamental cell biology research but could also be used to develop new high-throughput screening assays for the discovery of novel microtubule-targeting agents. mdpi.com

Research Findings on Selected this compound Derivatives

The following table summarizes the growth inhibitory activity of representative this compound derivatives against leukemia cell lines, as reported in the literature.

| Compound ID | Sulfonamide Substituent | Mean GI₅₀ (nM) | Reference |

| 44 | 2-chloro-5-methylphenyl | 48.8 | acs.org |

| 58 | 1-naphthyl | 44.7 | acs.org |

Q & A

Q. What synthetic strategies are recommended for preparing 1,3-Oxazole-5-sulfonamide derivatives with high purity?

To synthesize this compound derivatives, researchers often employ reflux conditions using thionyl chloride (SOCl₂) to convert sulfonic acid intermediates into sulfonamide groups. For example, 5-(1,3-oxazol-5-yl)thiophene-2-sulfonic acid reacts with SOCl₂ under controlled reflux to yield sulfonyl chloride intermediates, which are subsequently treated with amines to form sulfonamides . Purification via column chromatography and characterization using NMR, mass spectrometry, and elemental analysis ensures structural fidelity and purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions on the oxazole and sulfonamide moieties.

- High-resolution mass spectrometry (HRMS) : For molecular weight validation.

- Elemental analysis : To verify C, H, N, and S content.

For example, in a study of 4-cyano-2-phenyl-1,3-oxazole-5-sulfonamide analogs, these methods confirmed the integrity of the oxazole core and substituent regiochemistry .

Q. How are preliminary biological activities of this compound derivatives assessed?

Researchers utilize the NCI-60 human cancer cell line panel for single-dose (10 µM) cytotoxicity screening. Compounds showing >50% growth inhibition progress to five-dose testing (0.01–100 µM) to determine GI₅₀ (50% growth inhibition), TGI (total growth inhibition), and LC₅₀ (lethal concentration) values. For instance, compound 9 (3-methylpiperidine-substituted derivative) exhibited potent activity (GI₅₀ = 1.4 µM) against the NCI-60 panel .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for anticancer activity?

SAR analysis reveals that substituents on the sulfonamide nitrogen significantly influence potency. For example:

- 3-Methylpiperidine (compound 9 ) doubled activity compared to 4-methylpiperidine (compound 8 ), highlighting steric and electronic effects .

- Phenyl groups at the oxazole 2-position enhance hydrophobic interactions with target proteins.

Computational docking studies (e.g., AutoDock Vina) can predict binding modes to validate SAR trends .

Q. What methodologies resolve discrepancies in cytotoxicity data across cancer cell lines?

Discrepancies may arise from cell line-specific target expression or off-target effects. Strategies include:

- Dose-response validation : Re-testing compounds in triplicate across multiple passages.

- Pathway enrichment analysis : Correlating activity with genomic or proteomic profiles of sensitive vs. resistant cell lines.

- Combination studies : Testing synergy with standard chemotherapeutics to identify mechanistic overlaps .

Q. How are computational tools applied to predict ADMET properties and drug-likeness of this compound derivatives?

- ADMET Prediction : Tools like SwissADME or PreADMET assess solubility, permeability (e.g., Caco-2 models), and cytochrome P450 interactions.

- Drug-likeness : Compliance with Lipinski’s Rule of Five (molecular weight <500, logP <5) and absence of Pan-Assay Interference Compounds (PAINS) alerts.

In one study, derivatives showed favorable ADMET profiles, with no PAINS liabilities, suggesting selective target engagement .

Q. What experimental and computational approaches identify novel biological targets for this compound derivatives?

- Proteomic profiling : Chemical proteomics (e.g., affinity chromatography) isolates binding partners.

- Molecular docking : Prioritizes targets like carbonic anhydrase IX or histone deacetylases (HDACs) based on sulfonamide’s zinc-binding capacity.

- CRISPR-Cas9 screens : Identifies gene knockouts that reverse compound sensitivity .

Q. How are reaction mechanisms and regioselectivity challenges addressed during functionalization of the oxazole ring?

- Kinetic vs. thermodynamic control : Adjusting reaction temperature and solvent polarity (e.g., DMF vs. THF) directs substitution patterns.

- Protecting groups : Temporary protection of sulfonamide NH ensures oxazole ring stability during alkylation or acylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.